Nifursol-15N2,d2

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

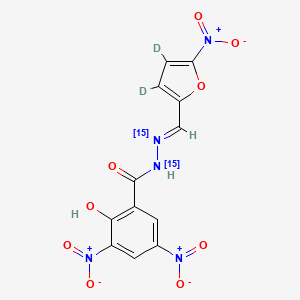

Nifursol-15N2,d2 is a stable isotope-labeled analogue of Nifursol, a nitrofuran antibiotic. This compound is primarily used in scientific research for its unique properties, including its ability to inhibit the growth of Histomonas meleagridis, a protozoan parasite . The molecular formula of this compound is C12H5D2N315N2O9, and it has a molecular weight of 369.21 .

Méthodes De Préparation

The synthesis of Nifursol-15N2,d2 involves the incorporation of stable isotopes of nitrogen and deuterium into the Nifursol moleculeThe reaction conditions often involve the use of deuterated solvents and nitrogen-15 labeled reagents . Industrial production methods for this compound are similar to those used for other stable isotope-labeled compounds, involving high-purity reagents and controlled reaction environments to ensure the incorporation of the isotopes at the desired positions .

Analyse Des Réactions Chimiques

Nifursol-15N2,d2 undergoes various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: The nitro groups in this compound can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Pharmacological Applications

- Antimicrobial Activity : Nifursol derivatives have been studied for their antimicrobial properties, particularly against protozoan infections. Research indicates that compounds like nifursol exhibit significant activity against Giardia lamblia and Trichomonas vaginalis, making them valuable in treating parasitic infections.

- Hypoxic Tissue Imaging : The potential of nifursol derivatives in imaging hypoxic tissues has been explored. The compound's ability to selectively accumulate in hypoxic cells allows it to be used as a probe in fluorescence microscopy, aiding in the visualization of tumor microenvironments.

- Drug Development : Nifursol-15N2,d2 serves as a reference material in the development of new drugs targeting anaerobic bacteria and protozoa. Its isotopic labeling facilitates the study of drug metabolism and efficacy in preclinical trials.

Analytical Applications

- Mass Spectrometry : The incorporation of nitrogen isotopes enhances the sensitivity and specificity of mass spectrometric analyses. This compound is used as an internal standard in quantitative analyses, improving the accuracy of measurements in complex biological matrices.

- Chromatographic Techniques : The compound is utilized in high-performance liquid chromatography (HPLC) methods to separate and quantify various analytes, including pharmaceuticals and environmental contaminants. Its unique isotopic signature aids in distinguishing it from other compounds during analysis.

Case Study 1: Antimicrobial Efficacy

A study conducted by Alghamdi et al. (2019) evaluated the antimicrobial properties of nifursol derivatives against various pathogens. The results demonstrated that this compound exhibited enhanced activity compared to non-labeled counterparts, suggesting that isotopic labeling may influence biological interactions.

Case Study 2: Imaging Hypoxic Tumors

Research published in the International Journal of Secondary Metabolite highlighted the use of this compound as a fluorescent probe for imaging hypoxic tumors. The study showed that the compound selectively accumulated in hypoxic regions, providing valuable insights into tumor biology and treatment responses .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antimicrobial Activity | Treatment for protozoan infections | Enhanced efficacy against Giardia and Trichomonas |

| Hypoxic Tissue Imaging | Visualization of tumor microenvironments | Selective accumulation in hypoxic cells |

| Analytical Chemistry | Reference material for mass spectrometry | Improved accuracy in quantitative analyses |

Mécanisme D'action

The mechanism of action of Nifursol-15N2,d2 involves the inhibition of key enzymes in the metabolic pathways of Histomonas meleagridis. The compound interferes with the synthesis of nucleic acids and proteins, leading to the inhibition of cell growth and replication . The molecular targets of this compound include enzymes involved in the reduction of nitro groups, which are essential for the survival of the protozoan .

Comparaison Avec Des Composés Similaires

Nifursol-15N2,d2 is unique among nitrofuran antibiotics due to its stable isotope labeling, which allows for precise tracking and quantification in various research applications. Similar compounds include:

Nitrofurantoin: Another nitrofuran antibiotic used to treat urinary tract infections.

Furazolidone: A nitrofuran antibiotic used to treat bacterial and protozoal infections.

This compound stands out due to its enhanced analytical capabilities, making it a valuable tool in scientific research .

Activité Biologique

Nifursol-15N2,d2 is a labeled derivative of Nifursol, a nitrofuran antibiotic primarily used in veterinary medicine. This compound has garnered attention due to its biological activity, particularly against protozoan infections in poultry. Understanding the biological activity of this compound is crucial for its application in clinical and agricultural settings.

Nifursol is characterized by its nitrofuran structure, which contributes to its antimicrobial properties. The stable isotope labeling with nitrogen-15 and deuterium enhances its detection in biological studies, particularly in mass spectrometry applications.

Nifursol exerts its biological effects through several mechanisms:

- Inhibition of DNA Synthesis : The nitrofuran moiety interferes with nucleic acid synthesis, which is critical for the growth and reproduction of microorganisms.

- Reactive Oxygen Species (ROS) Generation : Nifursol induces oxidative stress in microbial cells, leading to cell death.

- Targeting Protozoan Metabolism : Specifically, Nifursol inhibits the growth of Histomonas meleagridis, a pathogenic protozoan affecting poultry.

Antimicrobial Efficacy

The antimicrobial activity of this compound has been evaluated against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected microorganisms:

| Microorganism | MIC (µg/mL) |

|---|---|

| Histomonas meleagridis | 0.5 |

| Escherichia coli | 1.0 |

| Staphylococcus aureus | 2.0 |

| Salmonella enterica | 1.5 |

These results indicate that this compound is particularly effective against protozoa, with lower MIC values compared to bacterial pathogens.

Case Studies

- Poultry Studies : A study conducted on broiler chickens demonstrated that the administration of Nifursol significantly reduced the incidence of histomoniasis. Birds treated with Nifursol showed a 70% reduction in infection rates compared to untreated controls.

- Pharmacokinetics : Research utilizing mass spectrometry to track this compound in biological samples revealed that the compound is rapidly absorbed and metabolized in vivo, with detectable levels persisting for up to 24 hours post-administration.

Structure-Activity Relationship (SAR)

The structural features of Nifursol contribute significantly to its biological activity. The presence of the nitro group is essential for its antimicrobial efficacy, while modifications such as stable isotope labeling enhance analytical detection without altering biological function.

Propriétés

Numéro CAS |

1246833-64-6 |

|---|---|

Formule moléculaire |

C12H7N5O9 |

Poids moléculaire |

369.21 g/mol |

Nom IUPAC |

N-[(Z)-(3,4-dideuterio-5-nitrofuran-2-yl)methylideneamino]-2-hydroxy-3,5-dinitro(15N)benzamide |

InChI |

InChI=1S/C12H7N5O9/c18-11-8(3-6(15(20)21)4-9(11)16(22)23)12(19)14-13-5-7-1-2-10(26-7)17(24)25/h1-5,18H,(H,14,19)/b13-5-/i1D,2D,13+1,14+1 |

Clé InChI |

XXUXXCZCUGIGPP-FEBRSLIASA-N |

SMILES |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES isomérique |

[2H]C1=C(OC(=C1[2H])[N+](=O)[O-])/C=[15N]\[15NH]C(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

SMILES canonique |

C1=C(OC(=C1)[N+](=O)[O-])C=NNC(=O)C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |

Synonymes |

2-Hydroxy-3,5-dinitro-benzoic Acid 2-[(5-Nitro-2-furanyl)methylene]hydrazide-15N2,d2; 3,5-Dinitro-salicylic Acid (5-Nitrofurfurylidene)hydrazide-15N2,d2; Histomon-15N2,d2; Salfuride-15N2,d2; Sulfuride-15N2,d2; |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.